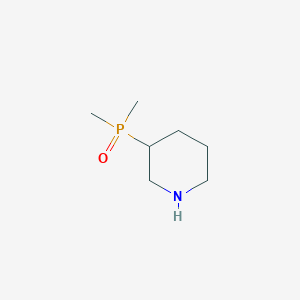
(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C11H18N2.2ClH . It is also known as "{1- [4- (propan-2-yl)phenyl]ethyl}hydrazine dihydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound consists of a hydrazine group attached to an ethyl group, which is further attached to a 4-isopropylphenyl group .Chemical Reactions Analysis
Hydrazine derivatives, including this compound, can undergo various chemical reactions. For instance, they can be converted to a hydrazone derivative by reaction with a base and heat .Aplicaciones Científicas De Investigación
Perovskite Solar Cells Enhancement
Hydrazine dihydrochloride has been investigated as an additive to improve the performance of tin-based mixed organic cation perovskite solar cells (TPSCs) . These cells are considered a promising alternative to lead-based perovskite solar cells due to their lower toxicity. By introducing hydrazine dihydrochloride into the precursor solution of all-tin perovskite, researchers achieved a power conversion efficiency (PCE) of 9.26%. The additive inhibited the oxidation of Sn2+ to Sn4+ and adjusted the crystallization process, resulting in improved reproducibility and stability.
Phthalazinone Synthesis
Hydrazine dihydrochloride plays a role in the construction of novel phthalazinones. Precursors derived from hydrazine dihydrochloride, such as oxophthalazin-2(1H)-yl) acetohydrazide, have been utilized to synthesize phthalazinones with valuable functional groups . These compounds find applications in medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)ethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;;/h4-9,13H,12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETUPIZTLLYEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)




![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide](/img/structure/B2823303.png)




![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)


